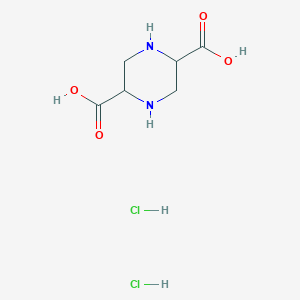

Piperazine-2,5-dicarboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

piperazine-2,5-dicarboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-1-7-4(2-8-3)6(11)12;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUVYXTWGWLAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(N1)C(=O)O)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879636-15-4 | |

| Record name | Piperazine-2,5-dicarboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

-

Pyrazine Reduction :

Pyrazine-2,5-dicarboxamide undergoes hydrogenation at 50–100 bar H₂ pressure in the presence of Raney nickel or palladium-on-carbon catalysts. The reaction proceeds via sequential saturation of the nitrogen-containing aromatic ring, yielding piperazine-2,5-dicarboxamide. -

Hydrochloric Acid Treatment :

The dicarboxamide intermediate is refluxed with concentrated HCl (6–12 M) to hydrolyze amide groups to carboxylic acids and protonate the piperazine nitrogens, forming the dihydrochloride salt.

Key Parameters :

-

Catalyst Loading : 5–10 wt% Pd/C achieves >90% conversion within 24 hours.

-

Acid Concentration : 6 M HCl minimizes side reactions like decarboxylation.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂ Pressure | 50–100 bar | ↑ Conversion |

| Reaction Temperature | 80–100°C | ↑ Rate |

| HCl Equivalents | 4–6 eq | ↑ Purity |

Halogenation-Cyclization of Dicarboxylic Acid Anhydrides

A patent-derived method utilizes halogenating agents to convert piperazine-2,5-dicarboxylic acid into its anhydride intermediate, which is subsequently cyclized.

Stepwise Protocol

-

Anhydride Formation :

Piperazine-2,5-dicarboxylic acid reacts with thionyl chloride (SOCl₂) in dimethylformamide (DMF) to form the corresponding dicarboxylic acid chloride. Excess SOCl₂ drives the reaction to completion. -

Cyclization :

The acid chloride undergoes intramolecular cyclization in the presence of tertiary amines (e.g., triethylamine), forming a bicyclic intermediate. Hydrolysis with aqueous HCl yields the dihydrochloride salt.

Advantages :

-

High functional group tolerance.

-

Scalable to multi-kilogram batches.

Limitations :

-

Requires strict moisture control to prevent premature hydrolysis.

Diaza-Cope Rearrangement (DCR) for Enantioselective Synthesis

The Diaza-Cope Rearrangement enables stereocontrolled synthesis of enantiopure piperazine-2,5-dicarboxylic acid derivatives.

Reaction Design

Chiral 1,2-diaminoethane derivatives undergo DCR with diphenylvinylsulfonium triflate in chloroform, producing trans-3-arylpiperazine-2,5-dicarboxylates. Subsequent HCl treatment generates the dihydrochloride salt.

Stereochemical Outcomes :

-

Enantiomeric Excess (ee) : >98% for (2S,5S) configuration.

-

Yield : 70–85% after recrystallization.

| Reagent | Role | Optimal Equivalents |

|---|---|---|

| Diphenylvinylsulfonium triflate | Electrophilic activator | 1.2 eq |

| Triethylamine | Base | 2.5 eq |

Carbodiimide-Mediated Coupling for Functionalized Derivatives

Adapted from chromone-2-carboxylic acid syntheses, this method employs EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid groups for nucleophilic attack by piperazine derivatives.

Procedure Modifications for Dicarboxylic Acid

-

Activation :

Piperazine-2,5-dicarboxylic acid is treated with EDC·HCl and DMAP in dichloromethane (DCM), forming an active ester intermediate. -

Ammonolysis :

Reaction with tert-butylamine introduces protective groups, followed by HCl-mediated deprotection to yield the dihydrochloride.

Critical Considerations :

-

Solvent Choice : DCM minimizes side reactions compared to THF.

-

Reaction Time : 12–18 hours ensures complete activation.

Comparative Analysis of Industrial-Scale Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | 99.5 | High | 120–150 |

| Halogenation-Cyclization | 78–85 | 98.0 | Moderate | 90–110 |

| DCR | 70–85 | 99.9 | Low | 200–250 |

| Carbodiimide Coupling | 65–75 | 97.5 | High | 140–170 |

Key Findings :

-

Catalytic Hydrogenation is preferred for bulk production due to cost-effectiveness and high yield.

-

DCR excels in enantioselectivity but is prohibitively expensive for large-scale applications.

Mechanistic and Kinetic Studies

Chemical Reactions Analysis

Types of Reactions

Piperazine-2,5-dicarboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonists of P2X4 Receptors

Piperazine derivatives, including PDCAD, have been synthesized and evaluated for their activity as antagonists of the P2X4 receptor (P2X4R). This receptor plays a significant role in neuroinflammation and chronic pain. Recent studies have shown that modifications to the piperazine structure can enhance antagonistic potency. For example, a series of compounds based on piperazine were synthesized to investigate their structure-activity relationships (SARs), leading to several compounds that exhibited improved efficacy compared to existing drugs like paroxetine .

1.2 Inhibitors of Stearoyl-CoA Desaturase

Another application of piperazine derivatives is as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. Inhibitors derived from piperazine have been explored for their potential in treating metabolic disorders by modulating lipid profiles . These compounds have shown promise in preclinical studies, indicating their potential therapeutic benefits.

Drug Delivery Systems

2.1 Gene Delivery Vectors

PDCAD has been investigated for its role in enhancing the efficiency of gene delivery vectors. Research indicates that piperazine-based dendrimers can significantly improve DNA transfection rates in mammalian cells. The incorporation of piperazine into these vectors enhances their ability to penetrate cellular membranes and deliver genetic material effectively .

2.2 Transdermal Drug Delivery

The permeation-enhancing effects of piperazine derivatives have also been studied in the context of transdermal drug delivery systems. For instance, selected piperazine-2,5-diones were shown to enhance the permeation of theophylline through the skin, suggesting that modifications to piperazine structures can lead to improved drug absorption profiles .

Case Studies

Mechanism of Action

The mechanism of action of piperazine-2,5-dicarboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of piperazine-2,5-dicarboxylic acid dihydrochloride include:

Piperazine-2-carboxylic Acid Dihydrochloride

- Structure : Contains a single carboxylic acid group at the 2-position of the piperazine ring.

- Applications : Primarily used as an ionic surfactant in CeO₂ slurry preparation due to its surfactivity and oxidation resistance .

- Key Difference : The absence of a second carboxylic acid group reduces its coordination capability compared to this compound, limiting its utility in MOF synthesis .

Pyridine-2,5-dicarboxylic Acid

- Structure : Aromatic pyridine ring with carboxylic acid groups at the 2 and 5 positions.

- Applications: Co-ligand in Ln-MOFs for luminescent materials.

- Key Difference : The aromaticity of pyridine enhances thermal stability but reduces flexibility in forming diverse coordination geometries compared to the aliphatic piperazine backbone .

Thiophene-2,5-dicarboxylic Acid

- Structure : Thiophene ring with carboxylic acid groups at the 2 and 5 positions.

- Applications : Used in MOFs for gas adsorption (e.g., CO₂) due to its sulfur-containing heterocycle.

- Key Difference : Thiophene’s electron-rich nature enables selective gas adsorption but lacks the luminescent efficiency observed in piperazine-2,5-dicarboxylate-based MOFs .

2-Methylpiperazine

- Structure : Piperazine derivative with a methyl group at the 2-position.

- Applications : Surfactant with oxidation resistance and surface-cleaning properties.

- Key Difference: The absence of carboxylic acid groups eliminates its ability to act as a metal-coordinating ligand, restricting its use to non-catalytic applications .

Research Findings and Data Tables

Table 1: Physicochemical and Functional Comparison

Critical Analysis

- Structural Flexibility : Piperazine-2,5-dicarboxylic acid’s aliphatic ring allows conformational adaptability in MOFs, enabling unique pore architectures (e.g., 3.7 Å diameter holes for selective gas adsorption) . In contrast, rigid aromatic analogs like pyridine-2,5-dicarboxylic acid prioritize stability over flexibility .

- Synthetic Utility : The in situ generation of piperazine-2,5-dicarboxylic acid from piperazine under hydrothermal conditions simplifies MOF synthesis but introduces variability in ligand purity compared to pre-synthesized ligands like pyridine-2,5-dicarboxylic acid .

Biological Activity

Piperazine-2,5-dicarboxylic acid dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its structural features, shows potential in various therapeutic applications due to its interactions with neurotransmitter systems and other biological pathways.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

This compound features two carboxylic acid groups and two hydrochloride ions, which enhance its solubility and biological availability.

Research indicates that piperazine derivatives, including this compound, interact with several neurotransmitter receptors. These interactions are critical in modulating various physiological processes:

- Serotonin Receptors : Piperazine derivatives have been shown to influence serotonin release and reuptake. For instance, studies have demonstrated that certain piperazine compounds can induce the release of endogenous serotonin stores in vitro, suggesting a potential role in treating mood disorders .

- Dopamine Receptors : Piperazine compounds also exhibit activity at dopamine receptors. One study highlighted the high affinity of a related piperazine derivative for D2 and D3 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease .

Biological Activities

The biological activities of this compound extend beyond neurotransmitter modulation. Key findings include:

- Anticancer Activity : Research has explored the synthesis of 2,5-diketopiperazines as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer biology. Some derivatives exhibited micromolar IC50 values, indicating effective inhibition of tumor growth .

- Antimicrobial Properties : Piperazine derivatives have shown promise as antimicrobial agents. Studies report varying degrees of antibacterial and antifungal activities against different pathogens, suggesting their potential as therapeutic agents in infectious diseases .

- Neuroprotective Effects : The modulation of glutamate receptors by piperazine compounds indicates their potential neuroprotective effects. This is particularly relevant in neurodegenerative diseases where excitotoxicity plays a role .

Case Study 1: Anticancer Activity

A series of 2,5-diketopiperazines were synthesized and evaluated for their ability to inhibit the MDM2-p53 interaction. The most potent compounds demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The results indicated that structural modifications could enhance anticancer activity significantly.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.5 | HeLa |

| Compound B | 0.8 | CaCo-2 |

Case Study 2: Neurotransmitter Modulation

In vitro studies assessed the effects of piperazine derivatives on serotonin release from hypothalamic neurons. Results showed that certain derivatives could significantly increase serotonin levels, suggesting potential applications in treating depression and anxiety disorders.

| Compound | Serotonin Release (%) | Concentration (µM) |

|---|---|---|

| Compound C | 75 | 10 |

| Compound D | 50 | 5 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperazine-2,5-dicarboxylic acid dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Hydrothermal Synthesis : Piperazine-2,5-dicarboxylic acid can be generated in situ during the preparation of lanthanide organic frameworks. For example, Ay et al. (2016) utilized piperazine as a precursor under hydrothermal conditions (160–180°C, 48–72 hours) with pyridine-2,5-dicarboxylic acid to form heteroleptic coordination polymers .

- Acid Chloride Coupling : A modified procedure involves reacting acid chlorides with piperazine derivatives in anhydrous dioxane at 0°C, followed by pH adjustment to 7.0 for isolation .

- Critical Parameters : Temperature, reaction time, and solvent polarity significantly impact crystallinity and purity. For instance, prolonged heating (>72 hours) may degrade the compound, while acidic conditions stabilize the dihydrochloride form .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- Infrared (IR) Spectroscopy : Identifies carboxylate (-COO⁻) and NH stretching vibrations (1600–1650 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .

- X-ray Diffraction (XRD) : Resolves crystal structure, including hydrogen-bonding networks in coordination polymers .

- Elemental Analysis : Validates stoichiometry (C:H:N:Cl ratios) to confirm dihydrochloride formation .

Q. What are the stability and storage requirements for this compound?

- Methodology :

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged storage (>6 months) to minimize decomposition into hazardous byproducts (e.g., HCl gas) .

- Stability Tests : Monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect thermal decomposition thresholds (typically >200°C) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors dictate its binding selectivity?

- Methodology :

- Coordination Modes : The compound acts as a tridentate ligand via two carboxylate oxygens and one piperazine nitrogen. In lanthanide frameworks, it facilitates µ³-bridging, forming 3D networks with luminescent properties .

- Selectivity Drivers : pH (optimal range: 6–8) and counterion choice (e.g., Cl⁻ vs. NO₃⁻) influence metal-ligand affinity. For example, Eu³+ preferentially binds at lower pH (<7), while Tb³+ requires neutral conditions .

Q. How can researchers address contradictions in reported solubility and reactivity data for this compound?

- Methodology :

- Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) versus aqueous buffers. Discrepancies may arise from hydrate formation (e.g., monohydrate vs. anhydrous) .

- Controlled Reactivity Studies : Standardize reaction conditions (e.g., inert atmosphere for esterification) to minimize oxidative side reactions. For instance, esterification with methanol/H₂SO₄ yields methyl esters without decarboxylation .

Q. What strategies optimize the compound’s stability in biological assays without compromising its activity?

- Methodology :

- Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) to prevent acid-catalyzed hydrolysis. Avoid Tris buffers, which may chelate metal impurities and alter reactivity .

- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances shelf-life for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.